D-Ribose 1-phosphate
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Overview
Description
D-Ribose 1-phosphate is a ribose monophosphate where the D-ribose molecule is substituted at position 1 by a phosphate group. It is a key intermediate in the pentose phosphate pathway and plays a crucial role in the metabolism of nucleotides and nucleosides .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Ribose 1-phosphate can be synthesized through enzymatic methods. One such method involves the use of glucose 1,6-phosphate and ribose 1-phosphate in the presence of glucose-6-phosphate dehydrogenase and phosphoglucomutase . Another approach utilizes a biocatalytic cascade that converts natural guanosine into α-anomerically pure this compound with high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. These processes utilize genetically engineered microorganisms to produce the compound efficiently. The fermentation broth is then subjected to purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: D-Ribose 1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribulose 1,5-bisphosphate.
Reduction: It can be reduced to form ribitol 1-phosphate.
Substitution: It can participate in substitution reactions to form different nucleoside analogues
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like nucleoside phosphorylases.
Major Products:
Oxidation: Ribulose 1,5-bisphosphate.
Reduction: Ribitol 1-phosphate.
Substitution: Various nucleoside analogues.
Scientific Research Applications
D-Ribose 1-phosphate has numerous applications in scientific research:
Chemistry: It is used to study the mechanisms of enzymatic reactions involving ribose and phosphate groups.
Biology: It plays a role in the synthesis of nucleotides and nucleosides, making it essential for genetic and metabolic studies.
Industry: It is used in the production of nucleoside analogues, which are important in pharmaceuticals.
Mechanism of Action
D-Ribose 1-phosphate exerts its effects primarily through its role in the pentose phosphate pathway. It acts as a substrate for enzymes such as phosphopentomutase and nucleoside phosphorylases. These enzymes catalyze the conversion of this compound into other important metabolites, which are then utilized in various biochemical pathways .
Comparison with Similar Compounds
Ribose 5-phosphate: Another ribose phosphate compound involved in the pentose phosphate pathway.
Ribulose 1,5-bisphosphate: A key intermediate in the Calvin-Benson-Bassham cycle.
Phosphoribosyl pyrophosphate: An important compound in nucleotide biosynthesis
Uniqueness: D-Ribose 1-phosphate is unique due to its specific role in the pentose phosphate pathway and its involvement in the synthesis of nucleotides and nucleosides. Unlike ribose 5-phosphate, which is more commonly involved in the Calvin cycle, this compound is primarily associated with nucleotide metabolism .
Properties
CAS No. |
14075-00-4 |
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Molecular Formula |
C5H11O8P |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1 |
InChI Key |
YXJDFQJKERBOBM-TXICZTDVSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O |
SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)O |
physical_description |
Solid |
Synonyms |
alpha-D-ribofuranose 1-phosphate ribose 1-phosphate ribose 1-phosphate, (alpha-D)-isomer ribose 1-phosphate, (beta-D)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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